2-(Benzylamino)pyrimidine-4-carbaldehyde
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Overview
Description
2-(Benzylamino)pyrimidine-4-carbaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a benzylamino group at the 2-position and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)pyrimidine-4-carbaldehyde typically involves the chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidine derivatives. This can be achieved using oxidizing agents such as selenium dioxide or other suitable oxidants . Another method involves the reaction of pyrimidine derivatives with benzylamine under controlled conditions to introduce the benzylamino group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2-(Benzylamino)pyrimidine-4-carboxylic acid.
Reduction: 2-(Benzylamino)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylamino)pyrimidine-4-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzylamino)pyrimidine-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The aldehyde group can undergo reactions with nucleophilic sites in proteins and enzymes, potentially modifying their activity .
Comparison with Similar Compounds
2-(Benzylamino)pyrimidine-4-carbaldehyde can be compared with other pyrimidine derivatives such as:
2-(Amino)pyrimidine-4-carbaldehyde: Lacks the benzyl group, which may result in different biological activities and reactivity.
2-(Benzylamino)pyrimidine-5-carbaldehyde: The position of the aldehyde group is different, which can affect the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
1260838-37-6 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(benzylamino)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C12H11N3O/c16-9-11-6-7-13-12(15-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14,15) |
InChI Key |
RVGJMRKAVUPNJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=N2)C=O |
Origin of Product |
United States |
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